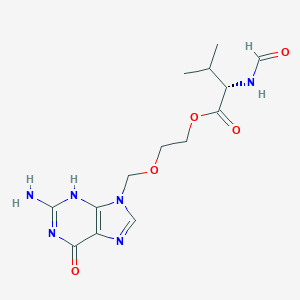
D-Mannono-1,4-lactone
Overview
Description
D-Mannono-1,4-lactone is a carbohydrate-based lactone with the molecular formula C6H10O6. It is a white solid that acts as an inhibitor to β-galactosidase of Escherichia coli, providing proof that the furanose form of this sugar contributes to its efficacy . This compound is significant in various biochemical and industrial applications due to its unique properties and reactivity.
Mechanism of Action
Target of Action
D-Mannono-1,4-lactone primarily targets the β-galactosidase enzyme in Escherichia coli . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
This compound acts as an inhibitor to β-galactosidase . It provides proof that the furanose form of this sugar was contributory to its efficacy .
Biochemical Pathways
This compound is involved in the catabolism of D-Mannose . The mannose-specific aldohexose dehydrogenase (AldT) produces the substrates for the archaeal mannonate dehydratase (TaManD), which shows high specificity towards D-mannonate and its lactone, this compound . This demonstrates the possibility for an oxidative metabolism of mannose in Thermoplasma acidophilum .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability.
Result of Action
The inhibition of β-galactosidase by this compound could potentially affect the breakdown of β-galactosides in Escherichia coli . This could lead to changes in the metabolic processes within the bacteria.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it might be more effective in aqueous environments.
Biochemical Analysis
Biochemical Properties
D-Mannono-1,4-lactone interacts with several enzymes and proteins. For instance, it has been found to show high specificity towards D-mannonate and its lactone, this compound . The gene encoding for the enzyme that interacts with this compound is located adjacent to a previously studied mannose-specific aldohexose dehydrogenase (AldT) in the genome of Thermoplasma acidophilum .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to suppress LPS-induced macrophage activation . In vivo, mannose administration improves survival in a mouse model of LPS-induced endotoxemia as well as decreases progression in a mouse model of DSS-induced colitis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It acts as an inhibitor to β-galactosidase of Escherichia coli . This inhibition provides proof that the furanose form of this sugar was contributory to its efficacy .
Temporal Effects in Laboratory Settings
It is known that this compound acts as an inhibitor to β-galactosidase of Escherichia coli .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, mannose administration improves survival in a mouse model of LPS-induced endotoxemia .
Metabolic Pathways
This compound is involved in the metabolism of mannose in Thermoplasma acidophilum . The gene encoding for the enzyme that interacts with this compound is located adjacent to a previously studied mannose-specific aldohexose dehydrogenase (AldT) in the genome of this organism .
Transport and Distribution
It is known that this compound acts as an inhibitor to β-galactosidase of Escherichia coli .
Subcellular Localization
It is known that this compound acts as an inhibitor to β-galactosidase of Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Mannono-1,4-lactone can be synthesized from D-mannose through selective anomeric oxidation. One common method involves the use of bromine and sodium hydrogencarbonate in water at room temperature for 96 hours . Another method includes the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of D-mannose using environmentally friendly synthetic methodologies. These methods aim to minimize the number of steps and use sustainable approaches to convert D-mannose into this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: D-Mannono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using chromium (VI) reagents or DMSO-based oxidizing systems.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as D-mannonate and other related compounds .
Scientific Research Applications
D-Mannono-1,4-lactone has a wide range of scientific research applications:
Comparison with Similar Compounds
D-Glucono-1,5-lactone: Another carbohydrate-based lactone with similar inhibitory properties.
D-Galactono-1,4-lactone: Shares structural similarities and inhibitory functions.
Uniqueness: D-Mannono-1,4-lactone is unique due to its specific inhibition of β-galactosidase and its role in the oxidative metabolism of mannose in certain archaeal species . Its ability to act as a building block for bioactive compounds and its environmentally friendly production methods further distinguish it from other similar compounds .
Properties
IUPAC Name |
(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860012, DTXSID201314777 | |
| Record name | Mannono-gamma-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Mannono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26301-79-1, 10366-82-2 | |
| Record name | D-Mannono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26301-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Mannono-gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026301791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannono-gamma-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Mannono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-mannono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-MANNONO-.GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Y5GMN3J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-Mannono-1,4-lactone?
A1: this compound has the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol. [, , ]
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, the structure of this compound has been extensively studied using various spectroscopic techniques. Notably, NMR spectroscopy, including 1H and 13C NMR, has been crucial in elucidating its structure and stereochemistry. [, , , ] Mass spectrometry (MS) analysis is also frequently employed to confirm its molecular weight and identify characteristic fragmentation patterns. [, ]
Q3: Can this compound act as a starting material for synthesizing other compounds?
A3: Absolutely. This compound serves as a valuable precursor in numerous chemical syntheses. For instance, it's been utilized in the synthesis of L-ribose [], C-glycosyl compounds [, ], and 2-deoxyisomaltose analogues of acarbose []. Its reactivity makes it a valuable building block for synthesizing diverse carbohydrates and their derivatives.
Q4: Are there any specific reactions where this compound plays a crucial role?
A4: Indeed. One notable reaction is its use in synthesizing L-(+)-muscarine and L-(+)-epimuscarine toluene-p-sulphonates via dichloromethylenation. [] This reaction highlights its versatility in forming complex molecules with potential biological activity.
Q5: How do structural modifications to this compound affect its reactivity?
A5: Structural modifications significantly influence the reactivity of this compound. For example, introducing a double bond at the C-2 and C-3 positions, as seen in 2-acetamido-2,3-dideoxy-D-hex-2-enonolactones, impacts its inhibitory activity against 2-acetamido-2-deoxy-beta-D-glucosidase. [] Similarly, modifications at the C-6 position, such as replacing the hydroxyl group with a bromine atom, affect its reactivity in intramolecular ring closure reactions. [] These examples emphasize the importance of specific functional groups and their spatial arrangement in dictating the compound's chemical behavior.
Q6: Does this compound have any role in bacterial metabolism?
A6: Research indicates that this compound is an intermediate in the L-galactose metabolic pathway of Bacteroides vulgatus, a prevalent gut bacterium. [] The enzyme L-galactonate dehydrogenase (Bvu0222) acts on L-galactonate, oxidizing it to D-tagaturonate, with this compound participating in this metabolic cascade. [] This finding sheds light on the potential role of this compound in gut microbial metabolism and its implications for human health.
Q7: Are there any known interactions between this compound and enzymes?
A7: Yes, studies have revealed that this compound can act as a substrate for mannonate dehydratases, particularly those belonging to the xylose isomerase-like superfamily. [] These enzymes catalyze the dehydration of D-mannontate to 2-keto-3-deoxygluconate. Notably, a mannonate dehydratase from the thermoacidophilic archaeon Thermoplasma acidophilum (TaManD) displayed high specificity towards this compound. [] This enzymatic interaction highlights the compound's role in specific metabolic pathways.
Q8: Are there alternative compounds with similar properties to this compound?
A8: While this compound possesses unique properties, researchers are constantly exploring alternative compounds with comparable reactivity or biological activity. This exploration is particularly relevant in drug discovery, where finding structurally similar compounds with improved pharmacological profiles is crucial. Further research into structural analogues and their biological activities could provide valuable insights into potential substitutes.
Q9: What are some essential tools and resources for conducting research on this compound?
A9: Successful research on this compound requires access to a range of tools and resources. Essential equipment includes high-performance liquid chromatography (HPLC) for separation and purification, NMR spectroscopy for structural analysis, and mass spectrometry for molecular weight determination and identification. [, , ] Access to databases like Semantic Scholar is crucial for staying updated on the latest research findings and identifying potential research avenues. [All citations] Additionally, collaboration with experts in synthetic chemistry, biochemistry, and microbiology can significantly advance research progress.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
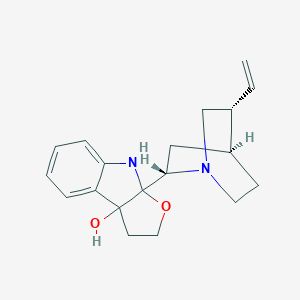

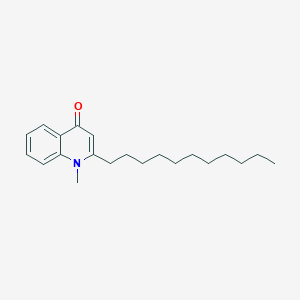
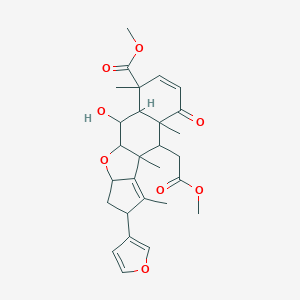
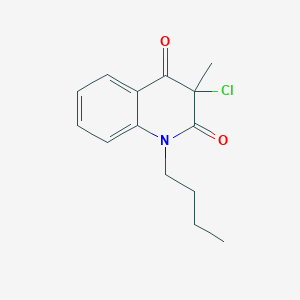
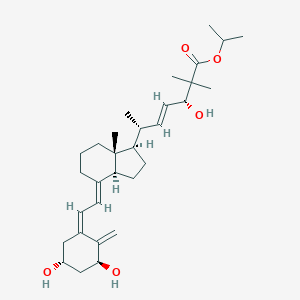
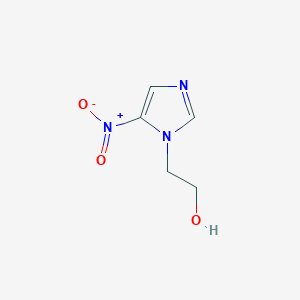
![methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B119185.png)

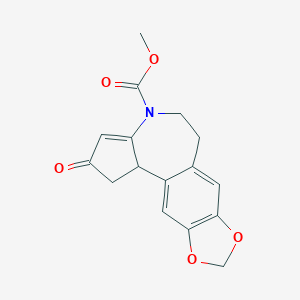
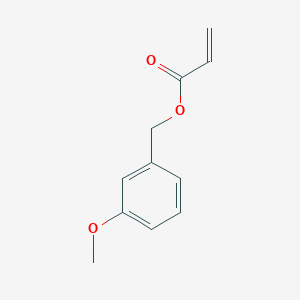
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
